Beryllium sulfate

Descripción general

Descripción

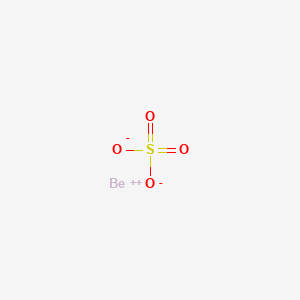

Beryllium sulfate is a chemical compound with the formula BeSO₄. It is typically encountered as a white crystalline solid, often in its tetrahydrate form, [Be(H₂O)₄]SO₄. This compound was first isolated in 1815 by the Swedish chemist Jöns Jakob Berzelius . This compound is known for its solubility in water and its use in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beryllium sulfate can be prepared by treating an aqueous solution of beryllium salts with sulfuric acid. The reaction involves the following steps:

- Dissolution of beryllium salts in water.

- Addition of sulfuric acid to the solution.

- Evaporation of the solution to induce crystallization of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting beryllium oxide with sulfur dioxide gas at elevated temperatures. The anhydrous form of this compound can be obtained by heating the hydrated product at 400°C .

Types of Reactions:

Oxidation and Reduction: this compound does not readily undergo oxidation or reduction reactions due to the stability of the Be²⁺ ion.

Substitution: this compound can participate in substitution reactions, particularly with other sulfate compounds.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound from beryllium salts.

Water: Solvent for the dissolution and crystallization processes.

Major Products Formed:

Beryllium Hydroxide: Formed when this compound reacts with strong bases.

Beryllium Oxide: Produced by heating this compound at high temperatures.

Aplicaciones Científicas De Investigación

Industrial Applications

Beryllium sulfate is primarily used in the production of beryllium oxide (BeO), which is crucial for various high-tech applications. The following table summarizes the key industrial applications of this compound:

| Application | Description |

|---|---|

| Ceramics Production | Used in the synthesis of beryllium oxide powder for high-performance ceramics. |

| Catalysts | Acts as a catalyst in organic reactions and in the production of specialty chemicals. |

| Optical Components | Employed in the manufacturing of optical components, including lenses and mirrors. |

| Aerospace Industry | Utilized in components for aircraft and spacecraft due to its lightweight and strong properties. |

| Nuclear Applications | Used in nuclear reactors as a neutron reflector and in other nuclear technologies. |

Research Applications

This compound has significant implications in scientific research, particularly in studies related to health effects and material properties:

- Health Studies : Research has indicated that this compound can induce beryllium sensitization (BeS) and chronic beryllium disease (CBD). Studies have shown that exposure to beryllium compounds, including BeSO₄, can lead to pulmonary issues and immune responses in exposed individuals .

- Genotoxicity Studies : Recent studies have evaluated the mutagenic potential of this compound. It was found to be weakly mutagenic on its own but significantly enhanced the mutagenicity of other known mutagens, indicating potential pathways for further research into its health impacts .

Case Study 1: Beryllium Sensitization

A study involving former workers at a beryllium-processing plant highlighted the prevalence of BeS among individuals exposed to beryllium compounds. The study found that 6.9% of workers were sensitized, leading to further evaluations for CBD . This case underscores the importance of monitoring exposure levels and implementing safety measures in workplaces handling beryllium.

Case Study 2: Health Effects Assessment

In a long-term feeding study on beagle dogs, researchers administered varying concentrations of this compound to assess toxicological effects. The study revealed gastrointestinal lesions at higher doses, emphasizing the need for careful handling and exposure limits for beryllium compounds in both industrial and research settings .

Safety Considerations

While this compound has numerous applications, it poses significant health risks, particularly through inhalation or ingestion. Chronic exposure can lead to serious respiratory conditions, including CBD and lung cancer . Therefore, strict safety protocols must be adhered to when working with this compound.

Mecanismo De Acción

Beryllium sulfate influences cellular processes by interacting with proteins and enzymes. It has been shown to affect the cell cycle in human fibroblasts by inhibiting cyclin-dependent kinases, which prevents the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to the suppression of the E2F transcription factor, ultimately affecting cell proliferation .

Comparación Con Compuestos Similares

- Magnesium sulfate (MgSO₄)

- Calcium sulfate (CaSO₄)

- Strontium sulfate (SrSO₄)

- Barium sulfate (BaSO₄)

Comparison: Beryllium sulfate is unique among these compounds due to the small size and high charge density of the Be²⁺ ion. This results in distinct chemical behaviors, such as the formation of tetrahedral [Be(H₂O)₄]²⁺ units in aqueous solutions, which is not observed with the other alkaline earth metal sulfates .

Actividad Biológica

Beryllium sulfate (BeSO₄) is a soluble compound of beryllium that has garnered attention due to its biological activity and potential health effects. This article explores the toxicological profile, mechanisms of action, and implications for human health, supported by various studies and case analyses.

This compound is a white crystalline solid that is highly soluble in water. Upon exposure, it dissociates into beryllium ions, which can interact with biological systems. The toxicokinetics of this compound involve absorption, distribution, metabolism, and excretion processes that are crucial for understanding its biological impact.

- Absorption : this compound can be absorbed through inhalation or dermal contact. Studies indicate that inhaled this compound leads to significant accumulation in the lungs and tracheobronchial lymph nodes .

- Distribution : After systemic absorption, beryllium tends to accumulate in organs such as the liver, kidneys, and bones. The half-life of beryllium in the skeletal system is estimated to be approximately 450 days .

- Excretion : Beryllium is primarily excreted through urine, with some evidence suggesting it can cross the placenta and be present in breast milk .

Toxicological Effects

This compound is associated with several toxicological effects, particularly concerning respiratory health. The following table summarizes key findings from various studies on the toxicity of this compound:

| Study Reference | Animal Model | Exposure Route | Key Findings |

|---|---|---|---|

| Reeves & Vorwald (1967) | Rats | Inhalation | Accumulation in lungs; significant retention over time |

| Stokinger et al. (1950) | Mice | Inhalation | 13% decrease in body weight after 14 days of exposure |

| Robinson et al. (1968) | Dogs | Inhalation | Transient weight loss observed after exposure to multiple beryllium compounds |

| Kimmerle (1966) | Various | Oral/Dermal | LD50 values varied; highest for this compound tetrahydrate at 140 mg/kg in mice |

Immunological Responses

Beryllium exposure can elicit an immune response characterized by sensitization and chronic beryllium disease (CBD). The Beryllium Lymphocyte Proliferation Test (BeLPT) has been instrumental in identifying sensitization among exposed individuals. Notably:

- Sensitization : Studies show that BeS can develop after as little as nine weeks of exposure, leading to CBD within three months to several decades post-exposure .

- Neopterin Production : A study demonstrated that peripheral blood mononuclear cells (PBMCs) exposed to this compound produced higher levels of neopterin, a marker associated with immune activation. This response was significantly elevated in CBD patients compared to controls .

Case Studies

Several case studies highlight the health impacts of this compound exposure:

- Chronic Beryllium Disease : In a cohort study involving workers exposed to beryllium compounds, including sulfate, approximately 3-5% developed CBD characterized by granulomatous inflammation in the lungs. Corticosteroid therapy showed improvement in pulmonary function tests among affected individuals .

- Animal Models : Research utilizing transgenic mice has elucidated the genetic factors contributing to susceptibility to CBD. Mice expressing specific human HLA-DP alleles exhibited varying degrees of sensitization upon exposure to beryllium particles .

The biological activity of this compound involves several mechanisms:

- Genotoxicity : Beryllium ions can induce DNA damage and affect cellular repair mechanisms. Experimental data suggest that soluble forms like this compound may have distinct genotoxic profiles compared to metallic forms .

- Oxidative Stress : Exposure to this compound has been linked to oxidative stress pathways, leading to cellular damage. Protective agents such as ellagic acid have shown potential in mitigating these effects in animal models .

Propiedades

IUPAC Name |

beryllium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHXBDOEECKORE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeSO4, BeO4S | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beryllium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7787-56-6 (tetrahydrate) | |

| Record name | Beryllium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020159 | |

| Record name | Beryllium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless odorless solid; Soluble in water; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Sulfuric acid, beryllium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 41.3 g/100 g water at 25 °C, Insoluble in cold water, Insoluble in alcohol, Solubility in water, g/100ml at 25 °C: 41.3 (good) | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 g/cu cm, Density: 1.713; decomposes at 540 °C /Tetrahydrate/, 2.4 g/cm³ | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Occupational exposure to metals such as cobalt and beryllium represents a risk factor for respiratory health and can cause immune-mediated diseases. However, the way they act may be different. /Investigators/ show here that the two metals have a divergent effect on peripheral T lymphocytes and monocytes: BeSO(4) induces cell death in monocytes but not in T lymphocytes, which instead respond by producing Interferon gamma (IFN-?); conversely, CoCl(2) induces apoptosis in T lymphocytes but not in monocytes. Interestingly, both metals induce p53 overexpression but with a dramatic different outcome. This is because the effect of p53 in CoCl(2)-treated monocytes is counteracted by the antiapoptotic activity of cytoplasmic p21(Cip1/WAF1), the activation of nuclear factor ?B, and the inflammasome danger signaling pathway leading to the production of proinflammatory cytokines. However, CoCl(2)-treated monocytes do not fully differentiate into macrophage or dendritic cells, as inferred by the lack of expression of CD16 and CD83, respectively. Furthermore, the expression of HLA-class II molecules, as well as the capability of capturing and presenting the antigens, decreased with time. In conclusion, cobalt keeps monocytes in a partially activated, proinflammatory state that can contribute to some of the pathologies associated with the exposure to this metal., Chronic beryllium disease (CBD) is caused by exposure to beryllium in the workplace, and it remains an important public health concern. Evidence suggests that CD4(+) T cells play a critical role in the development of this disease. Using intracellular cytokine staining, we found that the frequency of beryllium-specific CD4(+) T cells in the lungs (bronchoalveolar lavage) of 12 CBD patients ranged from 1.4% to 29% (mean 17.8%), and these T cells expressed a Th1-type phenotype in response to beryllium sulfate (BeSO(4)). Few, if any, beryllium-specific CD8(+) T cells were identified. In contrast, the frequency of beryllium-responsive CD4(+) T cells in the blood of these subjects ranged from undetectable to 1 in 500. No correlation was observed between the frequency of beryllium-responsive bronchoalveolar lavage (BAL) CD4(+) T cells as detected by intracellular staining and lymphocyte proliferation in culture after BeSO(4) exposure. Staining for surface marker expression showed that nearly all BAL T cells exhibit an effector memory cell phenotype. These results demonstrate a dramatically high frequency and compartmentalization of antigen-specific effector memory CD4(+) cells in the lungs of CBD patients. | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, tetrahedral crystals, Colorless crystalline solid | |

CAS No. |

13510-49-1 | |

| Record name | Beryllium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, beryllium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UQ1KPC7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1127 °C | |

| Record name | BERYLLIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.